molecular formula C15H16N4O2S2 B3006172 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1351646-74-6

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B3006172
CAS No.: 1351646-74-6
M. Wt: 348.44
InChI Key: JGGBOBDGGRMCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4 and a methylamino group at position 2. This compound belongs to a class of benzothiazole-acetamide hybrids, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties .

Synthesis typically involves multi-step reactions, including cyclization of benzothiazole precursors and subsequent coupling with thiazole-acetamide derivatives under optimized conditions (e.g., solvent-free or catalyst-assisted protocols) . Structural characterization is confirmed via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-9-8-22-14(16-9)17-12(20)7-19(2)15-18-13-10(21-3)5-4-6-11(13)23-15/h4-6,8H,7H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGBOBDGGRMCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule with significant potential in pharmacology. Its structure, characterized by a thiazole ring, methoxy group, and acetamide moiety, suggests various biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : Approximately 318.39 g/mol
  • Structural Features :
    • Thiazole ring enhances interactions with biological targets.
    • Methoxy group potentially increases lipophilicity and bioavailability.

Anticancer Activity

Research indicates that compounds with thiazole structures often exhibit anticancer properties. For instance, derivatives of thiazoles have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study on thiazole derivatives demonstrated that modifications to the thiazole ring significantly influenced cytotoxicity against cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
  • Mechanism of Action : The compound may interact with specific proteins involved in cell signaling pathways, leading to reduced tumor growth.

Antimicrobial Activity

Thiazole-based compounds have also been evaluated for their antimicrobial properties. The presence of functional groups like methoxy and methyl thiazole enhances their ability to penetrate bacterial membranes.

  • Case Study : Compounds similar to the target compound have shown activity against various bacterial strains, with some exhibiting effectiveness comparable to standard antibiotics .
  • Mechanism of Action : This activity is often attributed to the inhibition of bacterial enzymes or interference with DNA replication.

Neuroprotective Effects

The potential neuroprotective effects of this compound are particularly relevant in the context of neurodegenerative diseases.

  • Research Findings : In vitro studies have indicated that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic signaling .
  • Case Study : A derivative demonstrated significant neuroprotective effects in irradiated mice by reducing oxidative stress markers and improving behavioral outcomes .

Data Table: Summary of Biological Activities

Activity TypeEvidence/FindingsReference
AnticancerIC50 values between 1.61 - 1.98 µg/mL
AntimicrobialEffective against various bacterial strains
NeuroprotectiveInhibits AChE; reduces oxidative stress in models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The target compound’s activity is influenced by:

  • Thiazole-Acetamide Linker : The 4-methylthiazol-2-yl group contributes to lipophilicity, whereas substitutions like phenyl or coumarin (e.g., in ) alter solubility and target specificity .
Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Activity (MIC/IC₅₀) Synthesis Yield (%) Reference
Target Compound 4-methoxybenzothiazole, 4-methylthiazole Not reported Not reported
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-methylthiazole, m-tolyl group MIC: 6.25–12.5 μg/mL (bacterial) 64–94%
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) Coumarin-thiazole hybrid α-Glucosidase inhibition 64%
N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4k) 5-methoxybenzothiazole, isoquinoline linkage Anticancer (HPLC purity: 92.3%) 71.83%
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-benzodiazolyl-thiazole hybrid Docking studies (binding affinity) Not reported

Structure-Activity Relationships (SAR)

Benzothiazole Modifications :

  • Methoxy groups at position 4 (target) vs. 5 or 6 () influence electronic properties and steric hindrance, affecting binding to targets like kinases or microbial enzymes .

Thiazole-Acetamide Linker :

  • 4-Methyl substitution (target) improves metabolic stability compared to phenyl or halogenated thiazoles () .

Hybrid Scaffolds :

  • Triazole or coumarin hybrids () show enhanced binding in docking studies but may suffer from synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.